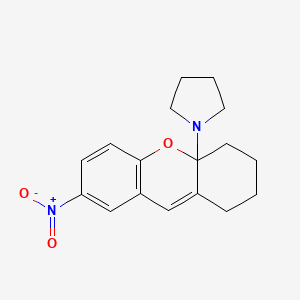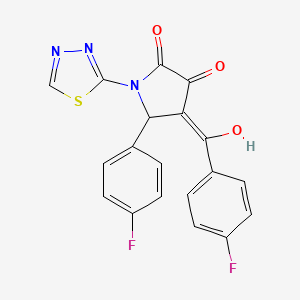
1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.36 . This compound is part of the xanthene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE involves multiple steps. One common method includes the reaction of 7-nitro-2,3,4,4a-tetrahydro-1H-xanthene with pyrrolidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like anhydrous tetra-n-butylammonium fluoride (TBAF) to facilitate the nucleophilic addition .
Chemical Reactions Analysis
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For instance, in anti-cancer research, it has been shown to interfere with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE can be compared with other xanthene derivatives such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit significant anti-tumor activity and are used in similar biological applications.
4A-Methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole: This compound shares structural similarities and is used in the synthesis of various organic molecules.
1-(5,7-Dichloro-2,3,4,4a-tetrahydro-1H-xanthen-4-yl)pyrrolidine: Another xanthene derivative with applications in chemical and biological research.
These comparisons highlight the unique properties and applications of 1-(7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-YL)PYRROLIDINE, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)pyrrolidine |
InChI |
InChI=1S/C17H20N2O3/c20-19(21)15-6-7-16-13(12-15)11-14-5-1-2-8-17(14,22-16)18-9-3-4-10-18/h6-7,11-12H,1-5,8-10H2 |
InChI Key |
KVFKCSNCZVQICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11643638.png)

![6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol](/img/structure/B11643656.png)
![N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11643658.png)
![2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11643664.png)
![6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11643666.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B11643672.png)
![Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11643675.png)
![3-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11643688.png)
![2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643694.png)
![N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11643715.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11643716.png)
![ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643719.png)
![(2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11643720.png)
